molecular formula C24H19BFNO5S B581603 HA155 CAS No. 1312201-00-5

HA155

Katalognummer: B581603
CAS-Nummer: 1312201-00-5
Molekulargewicht: 463.286
InChI-Schlüssel: BRWUZCBSWABPMR-XKZIYDEJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HA-155, also known as Autotaxin Inhibitor IV, is a boronic acid-based compound. It is a potent and selective inhibitor of autotaxin, an enzyme that converts lysophosphatidylcholine to lysophosphatidic acid. This conversion plays a significant role in various biological processes, including cell proliferation, angiogenesis, and cytokine secretion .

Wissenschaftliche Forschungsanwendungen

HA-155 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

HA-155 entfaltet seine Wirkung durch die selektive Hemmung von Autotaxin. Die Boronsäureeinheit von HA-155 bindet an das katalytische Threonin von Autotaxin und verhindert so die Umwandlung von Lysophosphatidylcholin zu Lysophosphatidsäure. Diese Hemmung unterbricht die Autotaxin-Lysophosphatidsäure-Signalachse und beeinflusst Prozesse wie Zellproliferation, Angiogenese und Zytokinsekretion .

Ähnliche Verbindungen:

Vergleich: HA-155 ist aufgrund seiner Boronsäure-basierten Struktur einzigartig, die eine selektive Bindung an das katalytische Threonin von Autotaxin ermöglicht. Diese Spezifität macht HA-155 zu einem potenten Inhibitor mit einem IC50 von 5,7 nM, wodurch es sich von anderen Autotaxin-Inhibitoren unterscheidet .

Wirkmechanismus

Target of Action

HA155, also known as B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, is a potent and selective inhibitor of Autotaxin (ATX) . ATX is a secreted lysophospholipase D, which generates the bioactive lipid mediator lysophosphatidic acid (LPA) . LPA stimulates migration, proliferation, and survival of cells by activating specific G protein-coupled receptors .

Mode of Action

This compound inhibits ATX by binding to the ATX active site . The boronic acid moiety in this compound targets the threonine oxygen nucleophile in the ATX active site . Meanwhile, the hydrophobic 4-fluorobenzyl moiety of this compound targets the hydrophobic pocket responsible for lipid binding .

Biochemical Pathways

The ATX-LPA signaling axis is involved in cancer, inflammation, and fibrotic disease . ATX facilitates the hydrolysis of lysophosphatidylcholine (LPC) to LPA, a bioactive phospholipid, which facilitates a diverse range of cellular effects in multiple tissue types . Abnormal LPA expression can lead to the progression of diseases such as cancer and fibrosis .

Pharmacokinetics

It is known that this compound is a potent and selective autotaxin inhibitor, with an ic50 of 57 nM .

Result of Action

This compound potently blocks thrombin-induced LPA secretion in platelets . It completely attenuates the thrombin-mediated increase in platelet-derived LPA in a dose-dependent manner .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, platelets are important participants in LPA production in the circulation . Activated platelets play an active role in LPA production during clotting . An anti-platelet antibody can decrease the production of LPA in serum by almost 50% in rat experiments .

Biochemische Analyse

Biochemical Properties

HA155 interacts with autotaxin, an enzyme that plays a crucial role in the biochemical reactions involving lysophosphatidic acid (LPA). The compound’s interaction with autotaxin leads to the inhibition of LPA secretion, particularly in response to thrombin .

Cellular Effects

The effects of this compound on cells are primarily mediated through its impact on LPA levels. By inhibiting autotaxin and subsequently reducing LPA secretion, this compound can influence various cellular processes. These include cell signaling pathways, gene expression, and cellular metabolism, all of which are known to be affected by LPA levels .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with autotaxin. This binding inhibits the enzyme’s activity, leading to a decrease in LPA secretion. The reduction in LPA levels can then lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Given its role as an autotaxin inhibitor, it is likely that its effects on LPA secretion and subsequent cellular processes would be observed over the course of treatment with the compound .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is plausible that higher doses of the compound would result in greater inhibition of autotaxin and thus more pronounced effects on LPA secretion and cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathway of LPA, a bioactive lipid mediator. By inhibiting autotaxin, this compound can affect the levels of LPA and thus influence the metabolic flux of this pathway .

Subcellular Localization

Given its role as an autotaxin inhibitor, it is likely that it would be found in locations where this enzyme is active .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von HA-155 beinhaltet die Einarbeitung einer Boronsäureeinheit in die Struktur der Verbindung. Die Boronsäure bindet selektiv an das katalytische Threonin von Autotaxin und hemmt so dessen Aktivität. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsverfahren: Die industrielle Produktion von HA-155 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Zu den wichtigsten Schritten gehören:

Analyse Chemischer Reaktionen

Arten von Reaktionen: HA-155 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Comparison: HA-155 is unique due to its boronic acid-based structure, which allows for selective binding to the catalytic threonine of autotaxin. This specificity makes HA-155 a potent inhibitor with an IC50 of 5.7 nM, distinguishing it from other autotaxin inhibitors .

Biologische Aktivität

The compound 4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone moiety, which is known for its diverse biological properties. The presence of the 4-fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets. The boronic acid functional group is also significant, as it can participate in various biochemical reactions, particularly in the inhibition of enzymes.

Antidiabetic Potential

Thiazolidinediones (TZDs), a class of compounds that includes derivatives like the one discussed here, have been extensively studied for their antidiabetic effects. Research indicates that TZDs improve insulin sensitivity and exhibit anti-inflammatory properties. The specific compound may function similarly by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and lipid homeostasis .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntidiabeticPPAR activation leading to increased insulin sensitivity
Anti-inflammatoryModulation of inflammatory cytokines
AntioxidantScavenging free radicals

Anticancer Activity

Preliminary studies suggest that compounds with thiazolidinone structures exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation. The specific compound's structure may enhance its selectivity towards tumor cells while minimizing effects on normal cells .

Case Studies and Research Findings

  • In Vitro Studies :
    In vitro assays have shown that derivatives similar to the compound under investigation demonstrate significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies often utilize MTT assays to determine cell viability post-treatment.
  • In Vivo Studies :
    Animal models have been employed to evaluate the efficacy of thiazolidinedione derivatives in reducing blood glucose levels and tumor growth. For instance, diabetic rats treated with similar compounds exhibited improved glycemic control compared to controls receiving standard treatments like metformin .
  • Mechanistic Studies :
    Research has elucidated that the compound may exert its effects through modulation of key signaling pathways involved in inflammation and metabolic regulation. For example, inhibition of NF-kB signaling has been noted as a potential mechanism for its anti-inflammatory properties .

Eigenschaften

IUPAC Name

[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWUZCBSWABPMR-XKZIYDEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676768
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229652-21-4
Record name [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.